molecular formula C8H13BrN2O B2909553 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole CAS No. 1856084-46-2

4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole

Cat. No. B2909553
CAS RN: 1856084-46-2
M. Wt: 233.109
InChI Key: WMUAITHAVJBWQH-UHFFFAOYSA-N
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Description

4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BIMP and is a pyrazole derivative that has a bromine atom, an isopropyl group, and a methoxymethyl group attached to the pyrazole ring.

Scientific Research Applications

4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole has various scientific research applications. One of the most significant applications of BIMP is in the field of medicinal chemistry. This compound has been studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurological disorders. BIMP has also been studied for its potential as a radiotracer in positron emission tomography (PET) imaging.

Mechanism of Action

The mechanism of action of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole is not fully understood. However, studies have suggested that BIMP may work by inhibiting various enzymes and signaling pathways that are involved in disease progression. For example, BIMP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole has various biochemical and physiological effects. For example, BIMP has been shown to inhibit the growth of cancer cells in vitro and in vivo. BIMP has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, BIMP has been shown to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole is its high yield and purity during synthesis. This makes it an ideal compound for use in various lab experiments. However, one of the limitations of BIMP is its limited solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for research on 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole. One direction is to further explore its potential as a therapeutic agent in the treatment of various diseases. Another direction is to investigate its potential as a radiotracer in PET imaging. Additionally, more studies are needed to fully understand the mechanism of action of BIMP and its biochemical and physiological effects. Finally, further research is needed to develop more efficient synthesis methods for BIMP.
Conclusion:
In conclusion, 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of BIMP in various fields.

Synthesis Methods

The synthesis of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole can be achieved through various methods. One of the most commonly used methods is the reaction of 4-bromo-1H-pyrazole with isopropyl alcohol and paraformaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid. This method yields BIMP with a high yield and purity.

properties

IUPAC Name

4-bromo-3-(methoxymethyl)-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN2O/c1-6(2)11-4-7(9)8(10-11)5-12-3/h4,6H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUAITHAVJBWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)COC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole

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